molecular formula C10H19NO2 B13547449 Ethyl 2-(2-aminocyclohexyl)acetate

Ethyl 2-(2-aminocyclohexyl)acetate

Cat. No.: B13547449
M. Wt: 185.26 g/mol
InChI Key: MMZYTMMUZVEWAH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-aminocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminocyclohexyl)acetate typically involves the reaction of 2-aminocyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the desired ester . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-aminocyclohexyl)acetate is unique due to the presence of the 2-aminocyclohexyl moiety, which imparts specific chemical and biological properties not found in simpler esters.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(2-aminocyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8-9H,2-7,11H2,1H3

InChI Key

MMZYTMMUZVEWAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCC1N

Origin of Product

United States

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